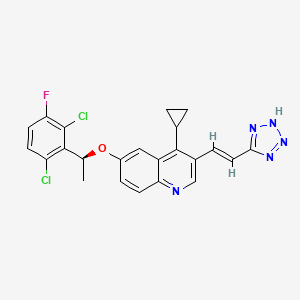
STING agonist-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STING agonist-8 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that help in immune defense. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy and antiviral treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of cyclic dinucleotides (CDNs) as starting materials. These CDNs are synthesized through a series of chemical reactions, including phosphorylation, cyclization, and purification steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
STING agonist-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Phosphorylating agents: Used in the initial steps to introduce phosphate groups.
Cyclizing agents: Used to form the cyclic structure of the compound.
Purification agents: Used to isolate and purify the final product.
Major Products Formed
The major products formed from the reactions of this compound include various intermediates and by-products, which are typically removed during the purification process to yield the final active compound .
Wissenschaftliche Forschungsanwendungen
STING agonist-8 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the immune response against tumors by activating the STING pathway, leading to increased production of type I interferons and other cytokines.
Antiviral Treatments: Boosts the immune response against viral infections by promoting the production of antiviral cytokines.
Vaccine Adjuvants: Used as an adjuvant to enhance the efficacy of vaccines by stimulating the innate immune response.
Neuroblastoma Therapy: Shows potential in treating neuroblastoma by generating innate and adaptive immune stimulation.
Wirkmechanismus
STING agonist-8 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1) and inhibitor of κB kinases (IKKs). These kinases then activate transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB), leading to the production of type I interferons and pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’3’-cGAMP: A classical STING agonist that activates the STING pathway by binding to the same site as STING agonist-8.
DMXAA: A murine-specific STING agonist that has shown limited efficacy in humans.
Uniqueness
This compound is unique in its ability to activate the STING pathway with high specificity and potency. Unlike some other STING agonists, it has shown promising results in both preclinical and clinical studies, making it a valuable candidate for further development in cancer immunotherapy and antiviral treatments .
Eigenschaften
Molekularformel |
C41H46N14O4 |
|---|---|
Molekulargewicht |
798.9 g/mol |
IUPAC-Name |
8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide |
InChI |
InChI=1S/C41H46N14O4/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58)/b8-7+ |
InChI-Schlüssel |
HXLLQIDDTRZWGW-BQYQJAHWSA-N |
Isomerische SMILES |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C |
Kanonische SMILES |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


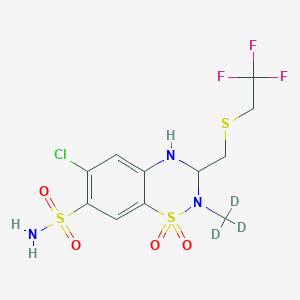
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)


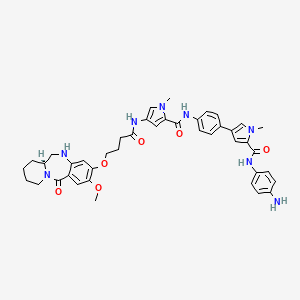
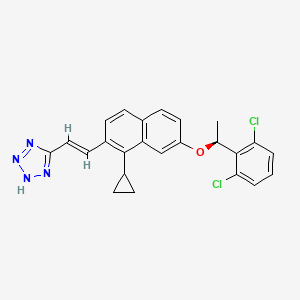
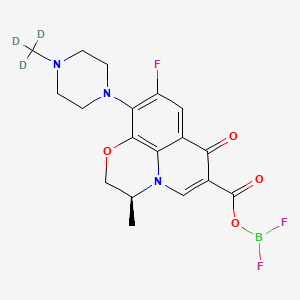
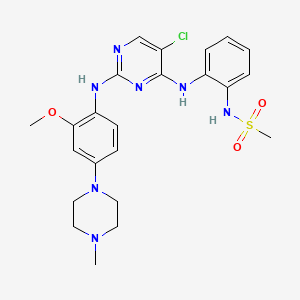
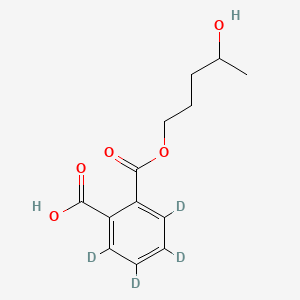
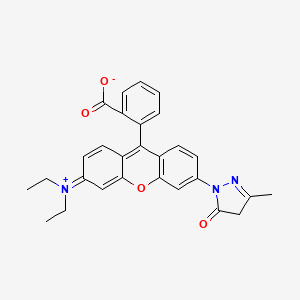
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)


